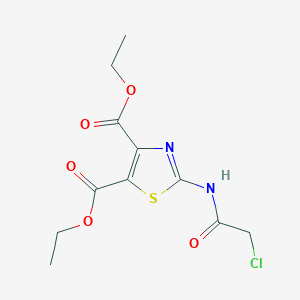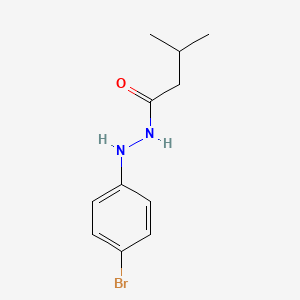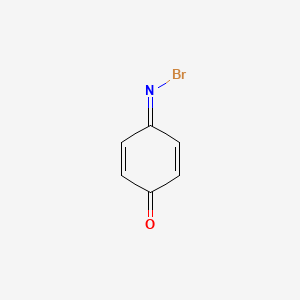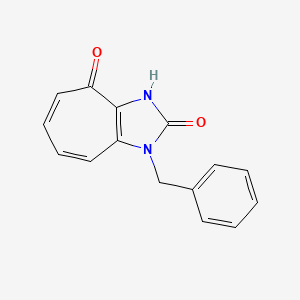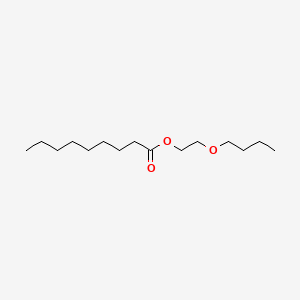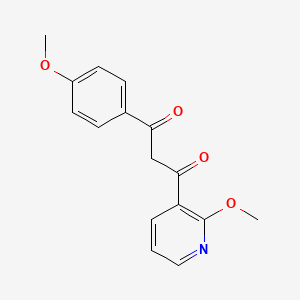
2-Amino-4-(furan-2-yl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-4-(furan-2-yl)benzoic acid is an organic compound that belongs to the class of heterocyclic aromatic compounds. It features a benzoic acid core substituted with an amino group at the 2-position and a furan ring at the 4-position. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(furan-2-yl)benzoic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-nitro-4-(furan-2-yl)benzoic acid with a reducing agent such as iron powder in the presence of hydrochloric acid to yield the desired amino compound . Another approach includes the use of catalytic hydrogenation of the nitro precursor using palladium on carbon as a catalyst .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-4-(furan-2-yl)benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under specific conditions.
Reduction: The nitro precursor can be reduced to form the amino compound.
Substitution: The furan ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as iron powder and palladium on carbon are commonly used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include nitro derivatives, reduced amino compounds, and substituted furan derivatives .
Wissenschaftliche Forschungsanwendungen
2-Amino-4-(furan-2-yl)benzoic acid has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 2-Amino-4-(furan-2-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the furan ring can participate in π-π interactions. These interactions can lead to the inhibition of bacterial enzymes or the disruption of cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-4-(furan-2-yl)benzoic acid: Unique due to the presence of both an amino group and a furan ring.
2-Amino-4-(thiophen-2-yl)benzoic acid: Similar structure but with a thiophene ring instead of a furan ring.
2-Amino-4-(pyridin-2-yl)benzoic acid: Contains a pyridine ring, offering different electronic properties.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to similar compounds .
Eigenschaften
CAS-Nummer |
861389-78-8 |
|---|---|
Molekularformel |
C11H9NO3 |
Molekulargewicht |
203.19 g/mol |
IUPAC-Name |
2-amino-4-(furan-2-yl)benzoic acid |
InChI |
InChI=1S/C11H9NO3/c12-9-6-7(10-2-1-5-15-10)3-4-8(9)11(13)14/h1-6H,12H2,(H,13,14) |
InChI-Schlüssel |
RAJBVOBEBSLZIO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=COC(=C1)C2=CC(=C(C=C2)C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



